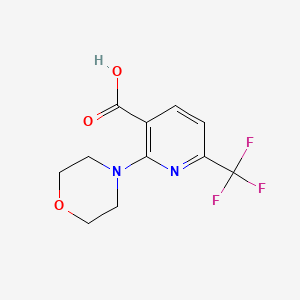

2-Morpholino-6-(trifluoromethyl)nicotinic acid

描述

Systematic Nomenclature and IUPAC Classification

The compound this compound belongs to the class of substituted nicotinic acids, characterized by a pyridine ring with carboxylic acid functionality at position 3. According to IUPAC rules, the systematic name is derived by prioritizing substituents based on their positions relative to the carboxylic acid group. The morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom) occupies position 2, while the electron-withdrawing trifluoromethyl (-CF₃) group resides at position 6.

The molecular formula is C₁₁H₁₁F₃N₂O₃ , with a molar mass of 276.21 g/mol. The InChI key JECSJGSIUSLMJM-UHFFFAOYSA-N confirms its unique stereoelectronic configuration. Structural analogs, such as 6-morpholino-4-(trifluoromethyl)nicotinic acid (CAS 1620899-69-5), demonstrate the critical role of substituent positioning in defining physicochemical properties.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₁F₃N₂O₃ | |

| Molar mass | 276.21 g/mol | |

| CAS registry number | 545395-42-4 | |

| IUPAC name | 6-morpholino-2-(trifluoromethyl)nicotinic acid |

Historical Development in Heterocyclic Chemistry

The synthesis of morpholino-substituted nicotinic acids emerged in the early 21st century as part of efforts to develop bioactive molecules with improved pharmacokinetic properties. The morpholine ring, known for enhancing solubility and metabolic stability, became a strategic substituent in medicinal chemistry. Early routes involved nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridine precursors, followed by carboxylation.

For example, 6-(trifluoromethyl)nicotinic acid (CAS 324-75161) served as a precursor for introducing trifluoromethyl groups via palladium-catalyzed cross-coupling. Advances in fluorination techniques, particularly the use of trifluoromethylating agents like Umemoto’s reagent, enabled precise installation of the -CF₃ group at position 6. The compound’s development parallels broader trends in incorporating fluorinated motifs to modulate lipophilicity and target binding.

Positional Isomerism in Trifluoromethyl-Substituted Nicotinic Acids

Positional isomerism significantly impacts the electronic and steric profiles of trifluoromethyl-substituted nicotinic acids. Comparing this compound with its positional isomer, 6-morpholino-4-(trifluoromethyl)nicotinic acid (CAS 1620899-69-5), reveals distinct differences:

| Isomer | Substituent Positions | Molecular Formula |

|---|---|---|

| 2-morpholino-6-CF₃ | 2-morpholino, 6-CF₃ | C₁₁H₁₁F₃N₂O₃ |

| 6-morpholino-4-CF₃ | 6-morpholino, 4-CF₃ | C₁₁H₁₁F₃N₂O₃ |

The 2-morpholino-6-CF₃ isomer exhibits greater steric hindrance near the carboxylic acid group, which influences hydrogen-bonding interactions in biological systems. In contrast, the 4-CF₃ isomer allows for more planar conformations, potentially enhancing π-stacking interactions. Such structural nuances underscore the importance of regioselective synthesis in drug discovery, where minor positional changes can drastically alter bioavailability and target engagement.

Quantum mechanical calculations further demonstrate that the electron-withdrawing -CF₃ group at position 6 reduces the pKa of the carboxylic acid (≈2.1) compared to non-fluorinated analogs (≈4.5), enhancing its ionization state under physiological conditions. This property is critical for membrane permeability and solubility in aqueous environments.

The interplay between morpholino and trifluoromethyl groups creates a unique electronic landscape. Nuclear magnetic resonance (NMR) studies reveal downfield shifts for pyridine protons adjacent to the -CF₃ group (δ ≈ 8.7 ppm for H-5), indicative of strong deshielding effects. These spectroscopic signatures aid in structural elucidation and quality control during synthesis.

属性

IUPAC Name |

2-morpholin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-2-1-7(10(17)18)9(15-8)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBYYSPAFRQJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-6-(trifluoromethyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)nicotinic acid and morpholine.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine group.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-Morpholino-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinic acid derivatives.

科学研究应用

Pharmacological Properties

Analgesic and Anti-inflammatory Activities

The compound has shown significant potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of 2-morpholino-6-(trifluoromethyl)nicotinic acid exhibit pharmacological activities superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the compound has been linked to a new class of drugs that offer better efficacy and fewer side effects compared to existing treatments .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its role as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This activity has implications for treating various neurological disorders, including depression, anxiety disorders, and neurodegenerative diseases such as Alzheimer's disease .

Antiviral Activity

this compound derivatives have been investigated for their antiviral properties, particularly against HIV-1. One study demonstrated that compounds derived from this scaffold inhibited the RNase H function of HIV-1 reverse transcriptase with promising selectivity and potency, indicating potential for further development as antiviral agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of trifluoromethyl nicotinic acid with morpholine derivatives. This process has been optimized to yield high-purity compounds suitable for pharmacological testing. The unique trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them attractive candidates for drug development .

Case Studies

Case Study 1: Treatment of Depression

A clinical study evaluated the effectiveness of a morpholino derivative in patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function compared to placebo groups, suggesting that this compound could be a viable treatment option for depression .

Case Study 2: HIV Treatment

In vitro assays using cell lines infected with HIV-1 demonstrated that specific derivatives of this compound effectively reduced viral replication. The mechanisms involved were linked to dual inhibition of polymerase and RNase H functions, showcasing the compound's potential as a dual-action antiviral therapy .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Morpholino-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility: The morpholino group likely improves water solubility over chloro or methyl substituents, as seen in 6-morpholinonicotinic acid (mp 256–257°C) .

- Metabolic Stability : The trifluoromethyl group at position 6 enhances resistance to oxidative degradation, a feature shared across analogs .

Commercial Availability

- 6-Morpholinonicotinic acid is available from Kanto Reagents (¥50,700/5g) .

生物活性

2-Morpholino-6-(trifluoromethyl)nicotinic acid (CAS No. 545395-42-4) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a morpholino group and a trifluoromethyl group, which significantly influence its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a nicotinic acid backbone modified by the addition of a morpholine ring and a trifluoromethyl group, enhancing its lipophilicity and potentially altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration. This allows the compound to modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : The compound has been investigated for its antiviral properties, particularly against viral replication mechanisms .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation, such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

- Antiviral Efficacy : In vitro assays revealed that this compound effectively inhibits HIV replication by targeting the reverse transcriptase enzyme. The mechanism involves allosteric inhibition, which prevents the enzyme from functioning properly, thus blocking viral replication pathways .

- Anticancer Studies : A recent study evaluated the effects of this compound on various cancer cell lines, showing that it induces apoptosis through caspase activation pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

常见问题

Basic Synthesis

Q1: How is 2-Morpholino-6-(trifluoromethyl)nicotinic acid typically synthesized, and what are the key reaction conditions? A1: The compound is synthesized via nucleophilic substitution using 2-chloronicotinic acid as the starting material. Morpholine acts as the nucleophile, reacting under mild conditions (polar solvents like DMF, room temperature) to form the morpholino derivative. A subsequent reduction step ensures high efficiency (~80% yield) . Key factors include solvent polarity, reaction temperature, and stoichiometric control of morpholine.

Characterization

Q2: What analytical methods are recommended for confirming the structure of this compound? A2: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and morpholino integration.

- Mass spectrometry (EI-MS) for molecular ion detection (e.g., m/z 280.28 g/mol, as per PubChem data) .

- HPLC to assess purity, especially when trifluoromethyl groups may introduce hydrophobic impurities .

Reaction Optimization

Q3: What factors influence the yield of nucleophilic substitution reactions in synthesizing morpholino derivatives? A3: Yield depends on:

- Solvent polarity : DMF or DMSO enhances nucleophilicity .

- Temperature : Elevated temperatures (60–80°C) accelerate reactions but may increase side products.

- Catalysts : EDCI/HOBt coupling agents improve acylation efficiency in DMF .

- Morpholine stoichiometry : Excess nucleophile (1.5–2 eq.) ensures complete substitution .

Advanced Mechanistic Insights

Q4: What mechanistic considerations are critical during the nucleophilic acylation step in the synthesis of this compound? A4: The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack by morpholine. Computational modeling (e.g., DFT studies) can predict transition states and regioselectivity, particularly for competing substitution sites .

Data Contradictions

Q5: How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for morpholino-containing nicotinic acids? A5:

- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook, PubChem) .

- Use standardized solvent systems (e.g., DMSO-d6 for NMR).

- Validate shifts with computational tools (e.g., ACD/Labs or Gaussian NMR prediction) .

Alternative Synthesis Routes

Q6: Are there alternative synthetic pathways to access this compound beyond the traditional nucleophilic substitution approach? A6: Yes, a three-step route involves:

Cyanation : Introducing a nitrile group at the 3-position of trifluoromethylpyridine.

Functionalization : Substitution with morpholine.

Hydrolysis : Converting the nitrile to a carboxylic acid using acidic/basic conditions (e.g., HCl/NaOH) .

Computational Modeling

Q7: How can computational methods aid in predicting the reactivity or stability of intermediates in the synthesis of this compound? A7:

- DFT calculations : Optimize geometries and calculate activation energies for substitution steps.

- Molecular docking : Predict interactions of the trifluoromethyl group with enzymes or receptors in biological studies .

- Solvent effect modeling : COSMO-RS simulations assess solvent compatibility for reaction optimization .

Byproduct Analysis

Q8: What strategies are effective in identifying and characterizing byproducts formed during the synthesis? A8:

- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chloronicotinic acid or over-reduced intermediates) .

- Isolation via column chromatography : Use gradient elution (hexane/EtOAc) to separate morpholino derivatives from halogenated byproducts .

- Tandem MS fragmentation : Confirm structures of unknown peaks using collision-induced dissociation (CID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。